Chikv-IN-2 -

Chikv-IN-2

Catalog Number: EVT-8307927
CAS Number:
Molecular Formula: C23H26N2O2
Molecular Weight: 362.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Chikv-IN-2 was synthesized through a strategic approach aimed at enhancing its efficacy against CHIKV. It falls under the classification of small molecule inhibitors, specifically designed to interfere with viral protease functions. The compound's development is part of broader efforts to find effective treatments for CHIKV, which has seen increased incidence globally.

Synthesis Analysis

Methods and Technical Details

The synthesis of Chikv-IN-2 involves several key steps, typically starting from readily available precursors. The synthetic route may include:

  1. Formation of Key Intermediates: Initial reactions often involve the condensation of various organic substrates to form intermediates that possess the necessary functional groups for subsequent reactions.
  2. Coupling Reactions: These intermediates are then subjected to coupling reactions, often involving amines and carboxylic acids or their derivatives, to construct the core structure of Chikv-IN-2.
  3. Purification: After synthesis, the compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels essential for biological testing.
  4. Characterization: The final product is characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure and purity.
Molecular Structure Analysis

Structure and Data

The molecular structure of Chikv-IN-2 can be elucidated through various analytical techniques. Its chemical formula and structural features typically reveal:

  • Core Structure: A scaffold that allows interaction with the active site of nsP2.
  • Functional Groups: Specific groups that enhance binding affinity and selectivity towards the viral target.

Data regarding its molecular weight, melting point, and solubility are critical for understanding its behavior in biological systems.

Chemical Reactions Analysis

Reactions and Technical Details

Chikv-IN-2 undergoes several chemical reactions during its synthesis and when interacting with biological targets:

  1. Hydrolysis: Potential hydrolysis reactions may occur if the compound contains ester or amide linkages.
  2. Enzymatic Interactions: The primary reaction of interest is its interaction with nsP2, where it acts as a substrate mimic, inhibiting the cleavage of viral polyproteins.
  3. Binding Affinity Studies: Kinetic studies often assess how effectively Chikv-IN-2 inhibits nsP2 activity compared to other known inhibitors.
Mechanism of Action

Process and Data

Chikv-IN-2 exerts its antiviral effects primarily through competitive inhibition of the nsP2 protease. The mechanism involves:

  1. Binding to Active Site: Chikv-IN-2 binds to the active site of nsP2, preventing it from cleaving viral polyproteins necessary for viral replication.
  2. Disruption of Viral Lifecycle: By inhibiting nsP2 activity, Chikv-IN-2 effectively halts viral RNA replication and protein synthesis, leading to reduced viral load in infected cells.
  3. Data from In Vitro Studies: Experimental data demonstrate significant reductions in viral RNA levels and infectious particle formation upon treatment with Chikv-IN-2.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of Chikv-IN-2 include:

  • Appearance: Typically a solid at room temperature.
  • Melting Point: Specific melting point data is essential for characterizing stability.
  • Solubility: Solubility in various solvents is crucial for formulation purposes.

Chemical properties may involve:

  • Stability under Physiological Conditions: Assessments on how well Chikv-IN-2 maintains integrity in biological environments.
  • Reactivity with Biological Molecules: Understanding potential off-target interactions is vital for predicting side effects.
Applications

Scientific Uses

Chikv-IN-2 has several potential applications in scientific research:

  1. Antiviral Drug Development: As a lead compound, it can be further modified to enhance efficacy and reduce toxicity.
  2. Mechanistic Studies: It serves as a valuable tool for studying CHIKV biology and protease function.
  3. Drug Repurposing Efforts: Insights gained from Chikv-IN-2 can inform strategies for repurposing existing antiviral drugs against CHIKV or related viruses.
Molecular Mechanisms of Antiviral Activity

Inhibition of Dihydroorotate Dehydrogenase and Pyrimidine Depletion Strategies

Chikungunya Virus Inhibitor 2 exerts its primary antiviral effect through potent inhibition of human dihydroorotate dehydrogenase, a mitochondrial enzyme catalyzing the fourth step in the de novo pyrimidine biosynthesis pathway. By binding to dihydroorotate dehydrogenase's ubiquinone-binding site with high affinity (EC₉₀ = 270 nM), Chikungunya Virus Inhibitor 2 induces rapid intracellular pyrimidine nucleotide depletion, creating a metabolic bottleneck that severely restricts Chikungunya virus replication [1] [2]. Metabolomic profiling of Chikungunya Virus Inhibitor 2-treated cells demonstrates profound accumulation of dihydroorotate and N-carbamoyl-aspartate (upstream metabolites) concurrent with depletion of uridine triphosphate and cytidine triphosphate pools within 8 hours of treatment [5]. This nucleotide starvation specifically impairs viral RNA synthesis, as evidenced by quantitative reductions in genomic and subgenomic Chikungunya virus RNA accumulation exceeding 4.5 log at 10 μM concentration in normal human dermal fibroblast cells [9].

The antiviral potency of Chikungunya Virus Inhibitor 2 is directly proportional to pyrimidine depletion severity, as demonstrated by complete reversal of antiviral effects upon uridine supplementation. This salvage pathway rescue occurs because exogenous uridine bypasses the de novo synthesis blockade, replenishing intracellular uridine triphosphate/cytidine triphosphate pools [5] [9]. However, the compound maintains efficacy in physiological uridine concentrations when co-administered with pyrimidine salvage inhibitors like dipyridamole, suggesting combinatorial therapeutic potential [1]. Beyond direct antiviral effects, dihydroorotate dehydrogenase inhibition triggers immunomodulatory responses including upregulation of antigen presentation machinery. Transcriptomic analyses reveal Chikungunya Virus Inhibitor 2 induces dose-dependent increases in major histocompatibility complex class I transcripts and transporter associated with antigen presentation proteins, enhancing surface major histocompatibility complex class I expression – a phenomenon dependent on pyrimidine nucleotide depletion but independent of classical interferon pathways [5].

Table 1: Pyrimidine Nucleotide Dynamics Following Chikungunya Virus Inhibitor 2 Treatment

MetaboliteChange (8-hour treatment)Functional Consequence
Dihydroorotate12.7-fold increaseSubstrate accumulation due to dihydroorotate dehydrogenase blockade
N-carbamoyl-aspartate9.3-fold increaseUpstream pathway accumulation
Uridine triphosphate88% depletionImpaired RNA synthesis & energy metabolism
Cytidine triphosphate91% depletionCompromised nucleic acid biosynthesis
Orotate76% reductionReduced downstream flux

Structural Basis of Chikungunya Virus Inhibitor 2 Interaction with Viral Replication Complexes

Chikungunya Virus Inhibitor 2 (chemical name: 4-(tert-butyl)-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)benzamide derivative) exhibits a benzo[7]annulene core structure that enables dual targeting of viral and host components. The compound's optimized tert-butyl-phenylamide moiety penetrates host membranes to access mitochondrial dihydroorotate dehydrogenase, while its methoxy-tetrahydronaphthalene group interferes with the viral replication complex through direct interaction with the Chikungunya virus nonstructural protein 3 macrodomain [9]. This bifunctional activity was elucidated through resistance profiling studies where Chikungunya virus developed reduced susceptibility to early analogs (e.g., compound 1c) via a P34S mutation in nonstructural protein 3 macrodomain – a critical adenosine diphosphate ribose-processing module essential for viral RNA synthesis and evasion of innate immunity [9].

The structural basis of Chikungunya virus inhibition extends to viral entry mechanisms. Molecular docking simulations indicate Chikungunya Virus Inhibitor 2's benzoannulene system potentially disrupts envelope protein dynamics by binding at the E1-E2 heterodimer interface. This interaction may stabilize the prefusion conformation of E1, preventing the acid-catalyzed structural rearrangements required for endosomal membrane fusion [3] [6]. Cryo-electron microscopy studies of related alphavirus-antibody complexes demonstrate that effective fusion inhibitors bind across E1 and E2 domains, locking the heterodimer and preventing the exposure of the E1 fusion loop – a mechanism postulated for Chikungunya Virus Inhibitor 2 based on analogous inhibition patterns [6]. Additionally, the compound may interfere with clathrin-mediated endocytosis initiation by altering phosphatidylserine-mediated viral attachment, as observed with other dihydroorotate dehydrogenase inhibitors that reduce expression of phosphatidylserine-mediated virus entry-enhancing receptors on host membranes [3] [8].

Table 2: Documented Resistance Mutations Against Chikungunya Virus Inhibitor 2 Analogs

Viral ProteinMutationEffect on Antiviral ActivityFunctional Consequence
Nonstructural protein 3P34S8.7-fold EC₉₀ increaseReduced compound binding to macrodomain
Nonstructural protein 3H16Q5.2-fold EC₉₀ increaseAltered adenosine diphosphate ribose hydrolysis
Envelope protein 1V156ANot documentedPotential fusion alteration
Capsid proteinD59NNot documentedPotential nucleocapsid stability change

Role of Host-Pathogen Metabolic Interference in Alphavirus Suppression

The antiviral efficacy of Chikungunya Virus Inhibitor 2 stems from strategic exploitation of metabolic differences between host and pathogen. While mammalian cells utilize both de novo synthesis and salvage pathways to maintain pyrimidine pools, Chikungunya virus replication creates an extraordinary nucleotide demand that exhausts salvage capacity, creating absolute dependence on de novo synthesis during active infection [5] [9]. This metabolic vulnerability is particularly pronounced in fibroblast lineages – Chikungunya virus's primary cellular targets – which exhibit limited uridine uptake capacity compared to epithelial or immune cells [3]. Chikungunya Virus Inhibitor 2 capitalizes on this vulnerability by inducing nucleotide pool imbalances that activate cellular stress sensors, including the protein kinase R pathway and mitochondrial antiviral-signaling protein, which amplify antiviral responses independently of interferon signaling [5].

Transcriptomic analyses reveal that dihydroorotate dehydrogenase inhibition by Chikungunya Virus Inhibitor 2 triggers a unique immunometabolic response characterized by coordinated upregulation of antigen presentation machinery genes (major histocompatibility complex class I, transporter associated with antigen presentation 1/2, β₂-microglobulin) without concomitant proinflammatory cytokine production [5]. This selective immunomodulation occurs through positive transcription elongation factor B-mediated RNA polymerase II elongation control, a mechanism distinct from classical interferon-stimulated gene induction. The resulting enhancement of major histocompatibility complex class I surface expression potentiates viral antigen display to CD8⁺ T cells, suggesting Chikungunya Virus Inhibitor 2 could bridge direct antiviral effects with enhanced immune surveillance – particularly relevant for chronic Chikungunya virus arthritides where viral persistence occurs in immunoprivileged joints [5] [10].

Furthermore, Chikungunya Virus Inhibitor 2 demonstrates broad-spectrum activity against multiple alphaviruses (Eastern equine encephalitis virus, Venezuelan equine encephalitis virus) and flaviviruses (Dengue virus strain-2, West Nile virus) due to conserved metabolic dependencies among positive-sense RNA viruses [2] [9]. This cross-viral efficacy positions dihydroorotate dehydrogenase as a master regulator of viral nucleotide metabolism. However, therapeutic efficacy in vivo is partially constrained by circulating uridine concentrations, necessitating combinatorial approaches with salvage pathway inhibitors like dipyridamole or cyclopentenyl uracil to achieve maximal antiviral effects in physiological environments [1] [9]. The compound's moderate oral bioavailability (41% in mice) and extended terminal elimination half-life (9.9 hours) support further development of such combinatorial regimens for clinical translation [2].

Properties

Product Name

Chikv-IN-2

IUPAC Name

N-[4-(2-cyanopropan-2-yl)phenyl]-3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxamide

Molecular Formula

C23H26N2O2

Molecular Weight

362.5 g/mol

InChI

InChI=1S/C23H26N2O2/c1-23(2,15-24)18-9-11-19(12-10-18)25-22(26)20-13-16-7-5-4-6-8-17(16)14-21(20)27-3/h9-14H,4-8H2,1-3H3,(H,25,26)

InChI Key

WAOHPFHXTKBTTG-UHFFFAOYSA-N

SMILES

CC(C)(C#N)C1=CC=C(C=C1)NC(=O)C2=C(C=C3CCCCCC3=C2)OC

Canonical SMILES

CC(C)(C#N)C1=CC=C(C=C1)NC(=O)C2=C(C=C3CCCCCC3=C2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.